

2-benzylideneoctanal CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylideneoctanal

Cat. No.: B7782968

[Get Quote](#)

An In-Depth Technical Guide to 2-Benzylideneoctanal

This technical guide provides a comprehensive overview of **2-benzylideneoctanal**, also widely known as α -hexylcinnamaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activities, and analytical methods.

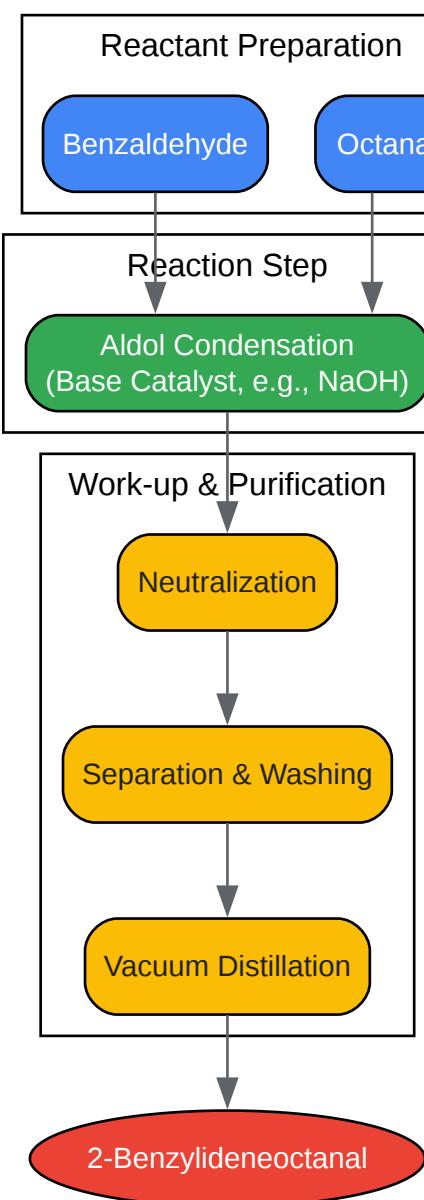
Chemical and Physical Properties

2-Benzylideneoctanal is a synthetic aromatic aldehyde extensively used as a fragrance ingredient in cosmetics, perfumes, and personal care products.^[1] It is also found naturally in the essential oil of chamomile.^[2] The compound is a pale yellow liquid with a characteristic floral, jasmine-like scent.^{[3][4]} It is nearly insoluble in water but soluble in organic solvents like ethanol and most fixed oils.^{[2][3][4]}

Table 1: Physicochemical Properties of **2-Benzylideneoctanal**

Property	Value	Reference
CAS Number	101-86-0	[2] [5] [6]
Molecular Formula	C ₁₅ H ₂₀ O	[2] [5] [6]
Molecular Weight	216.32 g/mol	[3] [6] [7]
Appearance	Pale yellow liquid	[3] [4]
Odor	Floral, jasmine-like	[4]
Boiling Point	308 °C (581 K)	[2]
174-176 °C at 15 mmHg	[7]	
Density	0.95 g/mL at 25 °C	[2] [7]
Refractive Index	n _{20/D} 1.545-1.555	[7]
Solubility	Insoluble in water; Soluble in ethanol and oils	[2] [3] [4]
Flash Point	113 °C (closed cup)	[7]

Synthesis


The primary industrial production method for **2-benzylideneoctanal** is a base-catalyzed crossed-alcohol condensation (or Knoevenagel condensation) reaction between benzaldehyde and octanal.[\[2\]](#)

Experimental Protocol: Synthesis via Aldol Condensation

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

- Reactant Preparation: Equimolar amounts of benzaldehyde and octanal are prepared.
- Catalysis: A base catalyst, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is dissolved in a suitable solvent, often an alcohol like ethanol.

- Reaction: The aldehydes are slowly added to the catalyst solution under controlled temperature conditions to manage the exothermic reaction. The mixture is stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is neutralized with an acid. The organic layer is separated, washed with water and brine to remove impurities and the catalyst.
- Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄) and then purified, typically by vacuum distillation, to yield pure **2-benzylideneoctanal**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-benzylideneoctanal**.

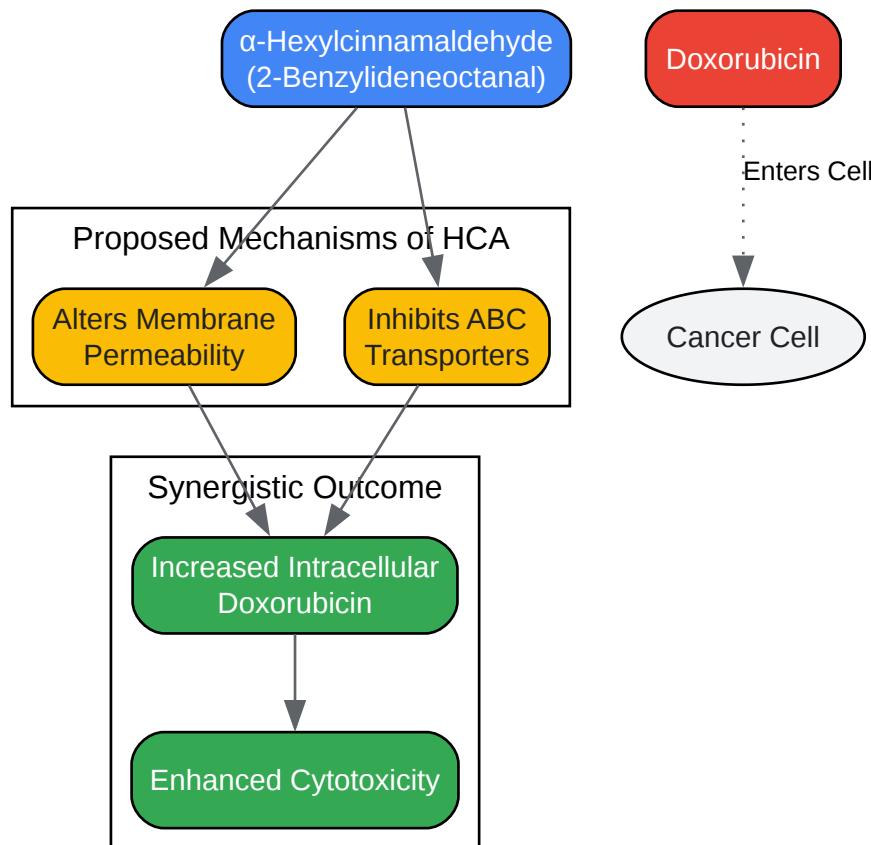
Biological Activity and Toxicology

2-Benzylideneoctanal is recognized for several biological effects, ranging from skin sensitization to potential anticancer applications. It is generally regarded as safe (GRAS) for its use as a flavoring agent by the U.S. FDA.[8][9]

Toxicology and Safety

The primary health concern associated with **2-benzylideneoctanal** is skin sensitization, which can cause contact allergies in susceptible individuals.[2][9] However, its acute oral and dermal toxicity is low.

Table 2: Acute Toxicity Data for **2-Benzylideneoctanal**


Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	3100 mg/kg	[8][9]
LD ₅₀	Rabbit	Dermal	> 3000 mg/kg	[8]

Antimicrobial Activity

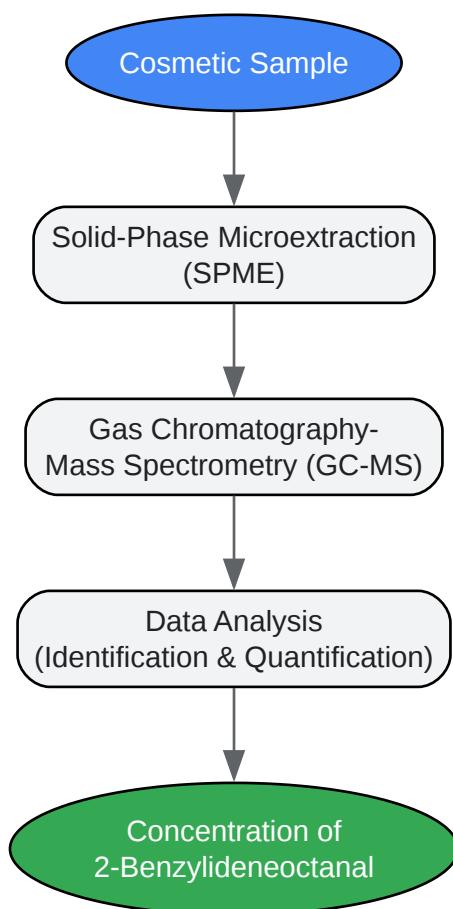
Studies have investigated the antimicrobial properties of **2-benzylideneoctanal** and its derivatives. For instance, α -hexylcinnamaldehyde oxime demonstrated inhibitory activity against *Staphylococcus aureus* and *Legionella pneumophila*.[6]

Chemosensitizing Effects in Cancer Cells

Research has shown that α -hexylcinnamaldehyde can synergistically increase the cytotoxicity of the chemotherapeutic drug doxorubicin in human cancer cell lines, including Caco-2 and CCRF/CEM.[10] While it exhibits low cytotoxicity on its own, it enhances the antiproliferative effect of doxorubicin.[10] The proposed mechanism involves an interference with ATP-binding cassette (ABC) transporters and a potential alteration of cell membrane permeability, which can lead to increased intracellular drug accumulation.[10][11]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the chemosensitizing effect of HCA.


Analytical Methodologies

The quantification and identification of **2-benzylideneoctanal**, particularly in complex matrices like cosmetic products, are crucial for quality control and regulatory compliance. The most common analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).^[1]

Experimental Protocol: Determination in Cosmetics via GC-MS

A typical workflow for the analysis of **2-benzylideneoctanal** in a cosmetic cream involves extraction followed by chromatographic analysis.

- Sample Preparation: A known amount of the cosmetic product is dissolved in a suitable organic solvent.
- Extraction: Solid-Phase Microextraction (SPME) is a common technique used to extract and concentrate volatile and semi-volatile compounds like **2-benzylideneoctanal** from the sample matrix.
- GC-MS Analysis: The extracted analytes are desorbed from the SPME fiber in the hot inlet of a gas chromatograph. The compounds are separated based on their volatility and interaction with the GC column.
- Detection and Quantification: A Mass Spectrometer (MS) is used for detection, providing both qualitative identification based on the mass spectrum and quantitative data based on peak area.^[1] An analytical standard of α -hexylcinnamaldehyde is used for calibration.^[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **2-benzylideneoctanal** in cosmetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Hexylcinnamaldehyde Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. α -Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α -Hexylcinnamaldehyde analytical standard 101-86-0 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. α -Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-benzylideneoctanal CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7782968#2-benzylideneoctanal-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com